molecular formula C21H21FN2O3 B6583594 ethyl 4-{[(4-ethylphenyl)methyl]amino}-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1243044-24-7

ethyl 4-{[(4-ethylphenyl)methyl]amino}-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B6583594
CAS RN: 1243044-24-7
M. Wt: 368.4 g/mol
InChI Key: VNULOSUTLZNNDN-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a type of heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their presence in many biologically active natural products .


Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. For instance, they can undergo Smiles rearrangement, a type of molecular rearrangement reaction . The exact reactions this compound can undergo would depend on the specific substituents and their positions.

Future Directions

Quinoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, potential biological applications, and more efficient reactions .

properties

IUPAC Name

ethyl 4-[(4-ethylphenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-3-13-5-7-14(8-6-13)12-23-19-16-11-15(22)9-10-17(16)24-20(25)18(19)21(26)27-4-2/h5-11H,3-4,12H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNULOSUTLZNNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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